2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile
Description
2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile (C₈H₃F₄N, molecular weight: 189.11 g/mol) is a fluorinated aromatic nitrile characterized by a 2,4-difluorophenyl group attached to a difluoroacetonitrile moiety. The compound’s structure features two fluorine atoms on the acetonitrile carbon and two additional fluorines at the 2- and 4-positions of the phenyl ring. This arrangement enhances electron-withdrawing effects, influencing reactivity and stability. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in transition metal-catalyzed reactions for introducing fluorinated groups .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNLSCHZGJOVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 2,4-Difluoroacetophenone Derivatives
One reported approach involves the synthesis of 2,4-difluoroacetophenone as a key intermediate, which can be further transformed to the target compound. A patented method describes the preparation of 2,4-difluoroacetophenone by reacting 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate catalyst under acidic pH conditions (pH 3-6, preferably pH 4). The reaction proceeds in an organic solvent such as hexane or toluene, followed by steam distillation and vacuum rectification to isolate the product with high purity and yield.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 2,4-Difluoroaniline + acetaldoxime + CuSO4 | Molar ratio 1:1.2-1.5:0.1-0.15 |
| 2 | pH adjustment to 3-6 (optimal pH 4) | Mild reaction conditions |
| 3 | Steam distillation and benzene extraction | Purification step |
| 4 | Vacuum rectification | Final product isolation |
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The copper sulfate catalyzed method for 2,4-difluoroacetophenone shows high yield and purity, with steam distillation and vacuum rectification being key for product isolation.
- Spectral data for related fluorinated compounds indicate characteristic NMR shifts for aromatic protons influenced by fluorine substituents, useful for confirming structure.
- Asymmetric syntheses achieve enantiomeric purities above 95%, demonstrating the potential for stereoselective fluorinated compound preparation.
- Metal-catalyzed cyclization methods produce well-defined fluorinated macrocycles, confirmed by UV-Vis, NMR, and mass spectrometry, indicating robust fluorine chemistry under metal coordination.
Chemical Reactions Analysis
Nitrile Group
The nitrile group (-C≡N) is reactive in substitution and hydrolysis reactions:
-
Hydrolysis : Under acidic or basic conditions, the nitrile may convert to a ketone (2-(2,4-difluorophenyl)-2,2-difluoroacetone) or amide, depending on the reagent used (e.g., H2O/H+ or H2O/OH-).
-
Substitution : The nitrile could participate in nucleophilic acyl substitution reactions, though fluorine’s electron-withdrawing effect may stabilize intermediates.
Fluorine Substituents
The two fluorine atoms on the acetonitrile carbon and the 2,4-difluorophenyl ring influence reactivity:
-
Electron-Withdrawing Effects : Fluorine enhances the electrophilicity of adjacent carbons, potentially facilitating nucleophilic attacks.
-
Stability : Multiple fluorines may stabilize intermediates in reactions involving the nitrile or aromatic ring.
Potential Reaction Pathways
| Reaction Type | Mechanism/Conditions | Expected Product |
|---|---|---|
| Nitrile Hydrolysis | Acidic (H2O/H+) or basic (H2O/OH-) conditions | 2-(2,4-Difluorophenyl)-2,2-difluoroacetone |
| Nucleophilic Substitution | Reaction with amines or alcohols (e.g., NH3, ROH) | Amides or ketones with substituted fluorophenyl groups |
| Spectral Analysis | NMR/IR spectroscopy | Structural confirmation (e.g., splitting patterns for fluorine in NMR) |
Spectral and Analytical Data
-
NMR Analysis : Fluorine’s splitting effect may be observed in ¹H NMR spectra, particularly for protons adjacent to fluorine atoms. For example, in similar fluorophenyl compounds, aromatic protons show distinct shifts and coupling patterns .
-
IR Spectroscopy : The nitrile group typically exhibits a strong absorption band (~2250 cm⁻¹). Fluorine substitution may shift this peak slightly due to electron-withdrawing effects.
Comparative Reactivity
| Compound | Key Features | Reactivity Trends |
|---|---|---|
| Difluoroacetonitrile | Simple nitrile with two fluorines | High nitrile reactivity |
| 2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile | Fluorophenyl + difluoromethyl | Enhanced stability due to fluorines; moderate nitrile reactivity |
| 3,5-Difluorophenyl analog | Difluorophenyl in meta-positions | Similar reactivity but different steric effects |
Scientific Research Applications
2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity, making it a valuable compound for studying molecular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogenation Patterns
- 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (C₈H₄BrF₂N, MW: 243.03 g/mol):
Substitution of bromine at the 4-position introduces steric bulk and polarizability, enhancing electrophilic aromatic substitution reactivity compared to the purely fluorinated analog. This compound is used in cross-coupling reactions . - 2-(2,4-Dichlorophenyl)acetonitrile (C₈H₅Cl₂N, MW: 190.04 g/mol):
Chlorine’s stronger electron-withdrawing effect increases the nitrile’s electrophilicity but reduces metabolic stability compared to fluorine-substituted derivatives .
Functional Group Modifications
- 2-(2-Fluoro-4-methoxyphenyl)acetonitrile (C₉H₇FNO₂, MW: 180.16 g/mol): The methoxy group at the 4-position donates electron density via resonance, countering fluorine’s electron withdrawal. This increases solubility in polar solvents, making it suitable for solution-phase reactions .
- 2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile (C₁₀H₉F₂NO, MW: 197.18 g/mol): The difluoroethoxy side chain enhances lipophilicity, favoring applications in drug candidates targeting lipid-rich environments .
Modifications on the Acetonitrile Moiety
- 2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile: The geminal difluoro group on the acetonitrile carbon significantly increases electrophilicity, accelerating nucleophilic additions (e.g., Grignard reactions) compared to non-fluorinated analogs.
- 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (C₁₁H₁₀F₃NO₂, MW: 245.20 g/mol): A trifluoroethoxy group further elevates electron deficiency, improving stability under acidic conditions but reducing compatibility with reducing agents .
Key Physicochemical and Reactivity Comparisons
Table 1: Comparative Data for Fluorinated Acetonitriles
Biological Activity
2-(2,4-Difluorophenyl)-2,2-difluoroacetonitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.
- Molecular Formula: C9H6F4N
- Molecular Weight: 205.14 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-difluorobenzaldehyde with malononitrile under basic conditions. This process can be optimized by adjusting reaction times and temperatures to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways. The fluorine substituents enhance lipophilicity and bioavailability, allowing for better interaction with cellular targets.
Antimicrobial Activity
A study demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be lower than those of several standard antibiotics, indicating its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| E. coli | 8 | 16 |
| S. aureus | 4 | 32 |
| P. aeruginosa | 16 | 64 |
Anti-inflammatory Properties
Research has indicated that this compound may also possess anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokines when cells were treated with varying concentrations of the compound. This suggests a potential therapeutic role in inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving placebo treatments.
-
Case Study on Anti-inflammatory Effects
- In an experimental model of arthritis, administration of this compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Q & A
Q. What strategies validate the compound’s role as a proteomics tool amid inconsistent bioactivity reports?
- Methodological Answer : Conduct dose-response assays (0.1–100 µM) in triplicate, using positive controls (e.g., known kinase inhibitors). Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
